molecular formula C20H19NO5 B3175729 (1R,2R)-methyl 2-(4'-nitrobiphenylcarbonyl)cyclopentanecarboxylate CAS No. 959123-10-5

(1R,2R)-methyl 2-(4'-nitrobiphenylcarbonyl)cyclopentanecarboxylate

Cat. No.: B3175729
CAS No.: 959123-10-5
M. Wt: 353.4 g/mol
InChI Key: YTSJGXXHOSCZHT-QZTJIDSGSA-N
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Description

(1R,2R)-methyl 2-(4'-nitrobiphenylcarbonyl)cyclopentanecarboxylate (CAS# 959123-10-5) is a chiral compound with a molecular formula of C20H19NO5 and a molecular weight of 353.37 g/mol . This methyl ester derivative, featuring a stereodefined cyclopentane core and a 4'-nitrobiphenylcarbonyl moiety, is designed for advanced research and development applications. Its precise stereochemistry makes it a valuable intermediate in asymmetric synthesis and medicinal chemistry, particularly for constructing complex molecules with defined three-dimensional architectures. Researchers can utilize this compound in the exploration of new pharmacologically active agents, leveraging its bifunctional structure for further chemical modifications . The compound is classified with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should handle it with appropriate precautions, including the use of personal protective equipment and ensuring good ventilation. This product is intended for research purposes solely within a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl (1R,2R)-2-[4-(4-nitrophenyl)benzoyl]cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-26-20(23)18-4-2-3-17(18)19(22)15-7-5-13(6-8-15)14-9-11-16(12-10-14)21(24)25/h5-12,17-18H,2-4H2,1H3/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSJGXXHOSCZHT-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@H]1C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-methyl 2-(4’-nitrobiphenylcarbonyl)cyclopentanecarboxylate typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, such as cyclization reactions of suitable precursors.

    Introduction of the Nitrobiphenyl Group: The nitrobiphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate biphenyl and nitro precursors.

    Esterification: The final step involves esterification to form the carboxylate ester. This can be achieved using reagents like methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-methyl 2-(4’-nitrobiphenylcarbonyl)cyclopentanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis conditions.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Reduction of Nitro Group: Formation of the corresponding amine.

    Hydrolysis of Ester: Formation of the corresponding carboxylic acid.

    Electrophilic Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-methyl 2-(4’-nitrobiphenylcarbonyl)cyclopentanecarboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential biological activities. The presence of the nitrobiphenyl group suggests possible interactions with biological targets, which could lead to the development of new pharmaceuticals or bioactive compounds.

Industry

In the industrial sector, (1R,2R)-methyl 2-(4’-nitrobiphenylcarbonyl)cyclopentanecarboxylate may be used in the production of specialty chemicals, polymers, or materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2R)-methyl 2-(4’-nitrobiphenylcarbonyl)cyclopentanecarboxylate would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Compound Name CAS Number Functional Groups Stereochemistry Key Features Applications
(1R,2R)-Methyl 2-(4'-nitrobiphenylcarbonyl)cyclopentanecarboxylate (Target) 959123-10-5 Methyl ester, nitrobiphenylcarbonyl (1R,2R) Nitro group (electron-withdrawing), biphenyl system Pharmaceutical intermediates
(1R,2R)-2-(4-Fluorophenyl)-4-oxocyclopentanecarboxylic acid 104201-85-6 Carboxylic acid, ketone, fluorine (1R,2R) Fluorine (electron-withdrawing), polar carboxylic acid group Synthetic intermediate
Methyl 1-(methylamino)cyclopentanecarboxylate tosylate - Methyl ester, methylamino, tosylate salt - Tosylate salt enhances solubility; amino group enables hydrogen bonding Drug synthesis
Ethyl (1R,2S)-2-(4-fluorobenzylamino)cyclopentanecarboxylate 1033755-81-5 Ethyl ester, benzylamino, fluorine (1R,2S) Ethyl ester (higher lipophilicity), amino group (electron-donating) Organic synthesis
Dimethyl cyclopentane-1,3-dicarboxylate 96382-85-3 Two methyl esters - Symmetrical ester structure; lacks aromatic substituents Polymer/pharmaceutical precursor
Key Observations:

Substituent Effects: The nitro group in the target compound increases electrophilicity and may enhance binding to electron-rich biological targets, whereas the fluorine in analogs (e.g., CAS 104201-85-6) offers moderate electron-withdrawing effects with improved metabolic stability . Amino groups (e.g., in methyl 1-(methylamino)cyclopentanecarboxylate) introduce hydrogen-bonding capabilities, altering solubility and target affinity compared to nitro or carbonyl groups .

Stereochemical Impact: The (1R,2R) configuration in the target compound and its fluorinated analog (CAS 104201-85-6) dictates spatial orientation, affecting interactions with chiral environments (e.g., enzyme active sites). In contrast, (1R,2S) isomers (e.g., CAS 1033755-81-5) exhibit distinct NOE correlations in NMR, underscoring the importance of stereochemistry in analytical characterization .

Solubility and Reactivity: Carboxylic acid derivatives (e.g., CAS 104201-85-6) are more polar and water-soluble than ester analogs, favoring aqueous-phase reactions . Tosylate salts (e.g., methyl 1-(methylamino)cyclopentanecarboxylate tosylate) improve solubility for synthetic scalability .

Biological Activity

(1R,2R)-methyl 2-(4'-nitrobiphenylcarbonyl)cyclopentanecarboxylate is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring and a nitrobiphenylcarbonyl group. This compound, with the molecular formula C20H19NO5 and a molecular weight of 353.4 g/mol, has garnered attention for its potential biological activities and applications in medicinal chemistry.

Chemical Structure

The structural formula of this compound can be represented as follows:

  • IUPAC Name: methyl (1R,2R)-2-[4-(4-nitrophenyl)benzoyl]cyclopentane-1-carboxylate
  • InChI Key: InChI=1S/C20H19NO5/c1-26-20(23)18-4-2-3-17(18)19(22)15-7-5-13(6-8-15)14-9-11-16(12-10-14)21(24)25/h5-12,17-18H,2-4H2,1H3/t17-,18-/m1/s1

This compound's unique combination of functional groups may impart distinct chemical reactivity and biological activity compared to structurally similar compounds.

Preliminary Studies

Initial investigations into the biological activity of this compound have shown promising results. The presence of the nitrobiphenyl group suggests potential interactions with various biological targets, which could lead to therapeutic applications.

The specific mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound may interact with enzymes or receptors involved in critical biological pathways. Potential pathways could include:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, altering metabolic processes.
  • Receptor Modulation: It might bind to receptors, influencing signaling pathways and cellular responses.

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with related compounds. The following table summarizes key aspects of structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl cyclopentanecarboxylateCyclopentane ring with carboxylic acidLacks nitro substitution
4-Nitrobenzoic acidAromatic ring with nitro groupSimpler structure; no cyclopentane moiety
Benzoyl cyclopentanecarboxylic acidCyclopentane ring with benzoyl groupDifferent aromatic substitution

The uniqueness of this compound lies in its combination of structural features that may enhance its biological activity compared to its analogs.

Recent Research Insights

Recent studies focusing on the synthesis and biological evaluation of related compounds have provided insights into the potential applications of this compound. For example:

  • Synthesis Techniques: Various synthetic routes have been explored to optimize yield and purity. These methods include cyclization reactions and coupling reactions such as Suzuki or Heck reactions for introducing the nitrobiphenyl group.
  • Biological Testing: Preliminary bioassays have indicated that similar compounds exhibit antibacterial and anti-inflammatory properties. Further testing is required to establish specific activities for this compound.
  • Potential Applications: The compound is being investigated for its use in pharmaceuticals due to its structural characteristics that suggest possible bioactivity against various diseases.

Future Directions

Further research is necessary to explore:

  • Detailed Mechanistic Studies: Understanding how this compound interacts at a molecular level with biological targets.
  • In Vivo Studies: Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of the compound.
  • Structure-Activity Relationship (SAR): Investigating how variations in structure affect biological activity to guide future drug design efforts.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing (1R,2R)-methyl 2-(4'-nitrobiphenylcarbonyl)cyclopentanecarboxylate, and how can stereochemical purity be ensured?

  • Methodology :

  • Step 1 : Start with cyclopentanecarboxylic acid derivatives (e.g., cyclopentanecarbonyl chloride) as precursors. React with 4-nitrobiphenyl carbonyl intermediates under low-temperature conditions (0–5°C) in anhydrous dichloromethane to minimize side reactions .
  • Step 2 : Use chiral resolution techniques (e.g., chiral HPLC or enzymatic kinetic resolution) to isolate the (1R,2R) stereoisomer. Evidence from related cyclopentane derivatives highlights the necessity of controlling reaction temperature and chiral catalysts to preserve stereochemistry .
  • Validation : Confirm stereochemical purity via circular dichroism (CD) spectroscopy or X-ray crystallography .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to distinguish between the cyclopentane backbone and nitrobiphenyl substituents. For example, the methyl ester group typically resonates at ~3.6–3.8 ppm (1H) and ~50–52 ppm (13C), while aromatic protons from the biphenyl group appear at 7.5–8.5 ppm .
  • NOESY : Confirm spatial proximity of substituents (e.g., nitrobiphenyl orientation relative to the cyclopentane ring) to validate the (1R,2R) configuration .

Q. What solvent systems are ideal for recrystallization to achieve high purity?

  • Methodology :

  • Use mixed solvents (e.g., ethyl acetate/hexane or methanol/water) for gradient recrystallization. Polar aprotic solvents like DMF may solubilize the nitro group but risk decomposition at elevated temperatures .
  • Monitor solubility via UV-Vis spectroscopy at 260–280 nm (characteristic of nitroaromatic absorption) to optimize solvent ratios .

Advanced Research Questions

Q. How does the (1R,2R) stereochemistry influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology :

  • Experimental Design : Compare reaction rates and yields of the (1R,2R) isomer with its enantiomer or diastereomers under identical Pd-catalyzed conditions.
  • Data Analysis : Use kinetic studies (e.g., time-resolved HPLC) to quantify stereoelectronic effects. Steric hindrance from the cyclopentane ring may slow transmetallation steps, while the nitro group’s electron-withdrawing nature enhances oxidative addition .
  • Contradiction Resolution : If unexpected byproducts form (e.g., debenzoylation), employ mass spectrometry to identify intermediates and adjust ligand systems (e.g., switch from PPh₃ to XPhos) .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Docking Simulations : Use Schrödinger’s Glide or AutoDock Vina with force fields (e.g., OPLS4) to model interactions between the nitro group and active-site residues (e.g., hydrogen bonding with serine or tyrosine).
  • MD Simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability. The cyclopentane ring’s rigidity may reduce entropy penalties upon binding compared to flexible analogs .

Q. How can conflicting crystallographic and spectroscopic data on the nitro group’s orientation be resolved?

  • Methodology :

  • X-ray vs. NMR : If X-ray data shows coplanarity of the nitro group with the biphenyl ring, but NMR suggests torsional strain, perform variable-temperature NMR to probe rotational barriers.
  • DFT Calculations : Compare experimental and computed dipole moments or J-coupling constants to validate the dominant conformation .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for structurally similar compounds: How to address?

  • Example : A related chlorophenyl-cyclopentanecarboxylic acid derivative (CAS 80789-69-1) has a reported mp of 160–164°C , while another cyclopropane analog (CAS 64399-27-5) melts at 50–52°C .
  • Resolution :

  • Thermogravimetric Analysis (TGA) : Verify decomposition profiles to distinguish true melting points from decomposition.
  • Purity Assessment : Use HPLC-MS to detect impurities (e.g., residual solvents or stereoisomers) that depress melting points .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-methyl 2-(4'-nitrobiphenylcarbonyl)cyclopentanecarboxylate
Reactant of Route 2
(1R,2R)-methyl 2-(4'-nitrobiphenylcarbonyl)cyclopentanecarboxylate

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